4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
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Overview
Description
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C25H23N3O4 and a molecular weight of 429.48 g/mol . This compound is known for its unique structure, which includes an ethylanilino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further connected to a 3-methylbenzoate moiety .
Preparation Methods
The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Ethylanilino Group: This step involves the reaction of ethylaniline with an appropriate acylating agent to form the ethylanilino group.
Introduction of the Oxoacetyl Group: The oxoacetyl group is introduced through a reaction with an oxoacetylating agent.
Formation of the Carbohydrazonoyl Group: This step involves the reaction of the intermediate compound with a carbohydrazonoylating agent.
Coupling with 3-Methylbenzoate: The final step involves the coupling of the intermediate compound with 3-methylbenzoic acid under appropriate conditions to form the final product.
Chemical Reactions Analysis
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can be compared with similar compounds such as:
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a similar structure but lacks the ethyl group on the aniline ring.
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but with a methyl group at the 2-position of the benzoate ring instead of the 3-position.
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group on the benzoate ring instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the molecule.
Properties
CAS No. |
769152-92-3 |
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Molecular Formula |
C25H23N3O4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C25H23N3O4/c1-3-18-7-11-21(12-8-18)27-23(29)24(30)28-26-16-19-9-13-22(14-10-19)32-25(31)20-6-4-5-17(2)15-20/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |
InChI Key |
JCEPRWSWPVDIOU-WGOQTCKBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC(=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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